molecular formula C19H18N2O3S B15009255 (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B15009255
M. Wt: 354.4 g/mol
InChI Key: DYPICLQJQHHBII-GZTJUZNOSA-N
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Description

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxybenzylidene group, and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3,4-dimethoxybenzylidene)-2-aminothiazole
  • (5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one

Uniqueness

(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethoxybenzylidene group and a methylphenylamino group differentiates it from other thiazole derivatives, potentially leading to unique interactions and effects in various applications.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-12-4-7-14(8-5-12)20-19-21-18(22)17(25-19)11-13-6-9-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-11+

InChI Key

DYPICLQJQHHBII-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2

Origin of Product

United States

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